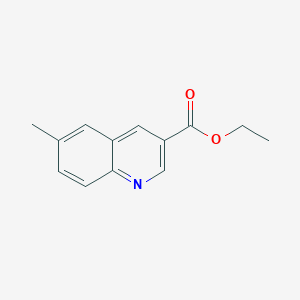

Ethyl 6-methylquinoline-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .

Molecular Structure Analysis

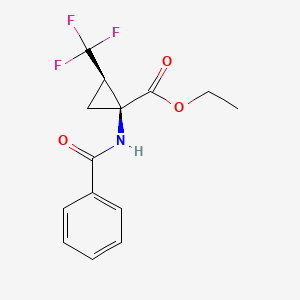

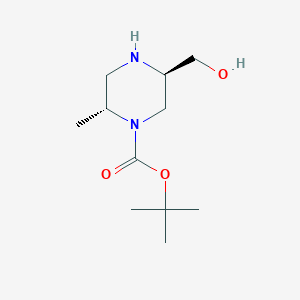

The molecular structure of Ethyl 6-methylquinoline-3-carboxylate can be represented by the SMILES string CC1=CC=C (N=CC (C (OCC)=O)=C2Cl)C2=C1 .

Chemical Reactions Analysis

Quinoline heterocycles, such as Ethyl 6-methylquinoline-3-carboxylate, have been synthesized using various methods including Skraup, Doebner-Von Miller, Friedlander, Pfitzinger, Conard–Limpach, and Combes methods . Among these, the Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one .

Physical And Chemical Properties Analysis

Ethyl 6-methylquinoline-3-carboxylate is a solid compound . Its molecular weight is 215.25 g/mol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives, including Ethyl 6-methylquinoline-3-carboxylate, have been identified as having significant potential in anticancer treatments. They can interact with various biological targets and are being studied for their efficacy against different cancer cell lines. The structural analogs of this compound are being synthesized and tested for their cytotoxic activities .

Antioxidant Properties

These compounds are also known for their antioxidant properties. By scavenging free radicals, they can contribute to the protection of cells from oxidative stress, which is a factor in many chronic diseases, including cancer and cardiovascular diseases .

Anti-Inflammatory Uses

The anti-inflammatory properties of Ethyl 6-methylquinoline-3-carboxylate make it a candidate for the treatment of chronic inflammation-related disorders. Researchers are exploring its effectiveness in reducing inflammation markers in various disease models .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs. Ethyl 6-methylquinoline-3-carboxylate and its derivatives are being investigated for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Anti-SARS-CoV-2 Potential

Given the global impact of COVID-19, there is a significant interest in finding effective treatments. Quinoline derivatives are part of ongoing research to discover compounds that can inhibit the SARS-CoV-2 virus, with Ethyl 6-methylquinoline-3-carboxylate being one of the candidates under study .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. Ethyl 6-methylquinoline-3-carboxylate is being researched for its potential use in combating Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Its effectiveness in various stages of the bacterial life cycle is a subject of current research .

Antimicrobial Efficacy

Beyond its antituberculosis potential, this compound is also being evaluated for its broader antimicrobial effects. This includes its action against a variety of bacterial and fungal pathogens .

Green Chemistry Applications

In the context of green chemistry, Ethyl 6-methylquinoline-3-carboxylate is used as a building block for synthesizing other quinoline derivatives through environmentally friendly methods. This includes solvent-free reactions and the use of safe, reusable catalysts .

Mecanismo De Acción

Target of Action

Quinoline derivatives, which include Ethyl 6-methylquinoline-3-carboxylate, are known to have a wide range of biological activities. They are often used in medicinal chemistry due to their potential as therapeutic agents . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific studies on Ethyl 6-methylquinoline-3-carboxylate, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Quinoline derivatives can have a range of effects, including antibacterial, antimalarial, and anticancer activities .

Propiedades

IUPAC Name |

ethyl 6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUHXGARWNZEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227438 | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylquinoline-3-carboxylate | |

CAS RN |

1239775-53-1 | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239775-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)